molecular formula C17H17N3O4S B11008709 methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11008709
M. Wt: 359.4 g/mol
InChI Key: DMCXPVHXHUMLNL-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: is a complex organic compound with an intriguing structure. Let’s break it down:

    Methyl group (CH₃): Attached to the thiazole ring, this group imparts lipophilicity and influences the compound’s solubility.

    Indole moiety: Derived from tryptophan, indole is a significant heterocyclic system found in natural products and drugs.

    Thiazole ring: The 1,3-thiazole ring contributes to the compound’s overall structure and reactivity.

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

    Other Approaches:

Industrial Production::
  • Unfortunately, specific industrial-scale production methods for this compound are not widely documented. research continues to explore efficient and scalable routes.

Chemical Reactions Analysis

    Reactivity: can undergo various reactions:

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for designing novel molecules.

    Biology: Its indole moiety may interact with biological targets, making it relevant for drug discovery.

    Medicine: Investigate its potential as an anticancer agent or other therapeutic applications.

    Industry: Explore its use in materials science or agrochemicals.

Mechanism of Action

    Targets: Investigate interactions with cellular proteins, enzymes, or receptors.

    Pathways: Explore signaling pathways affected by this compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Explore other indole derivatives or thiazole-containing molecules.

Biological Activity

Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an indole moiety, and an acetylamino group, which contribute to its biological activity. The structural formula can be represented as follows:

C15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a class of substituted thiazole derivatives exhibited significant anti-proliferative activity against various tumor cell lines, including human B-cell lymphoma (BJAB) cells. These compounds demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism through which this compound exerts its effects may involve cell cycle arrest at the G0/G1 phase. This was observed in studies where compounds from similar structural classes inhibited the progression of cancer cells through the cell cycle . Additionally, the compound's ability to interact with specific molecular targets could enhance its anticancer efficacy.

Study 1: Antiproliferative Activity

In a comprehensive study evaluating the antiproliferative effects of thiazole derivatives, it was found that certain compounds led to significant reductions in cell viability across multiple cancer types. The study utilized a range of hematologic and solid tumor cell lines to assess the biological activity of these compounds .

CompoundCell Line TestedIC50 (µM)Mechanism
14BJAB10G0/G1 Arrest
15A54915Apoptosis Induction

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the indole and thiazole components significantly influenced the biological activity of related compounds. For example, substituents on the thiazole ring were found to enhance binding affinity to target proteins involved in cancer progression .

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[[2-(5-methoxyindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17N3O4S/c1-10-15(16(22)24-3)19-17(25-10)18-14(21)9-20-7-6-11-8-12(23-2)4-5-13(11)20/h4-8H,9H2,1-3H3,(H,18,19,21)

InChI Key

DMCXPVHXHUMLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC)C(=O)OC

Origin of Product

United States

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